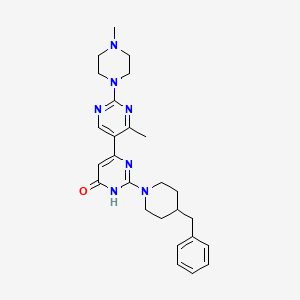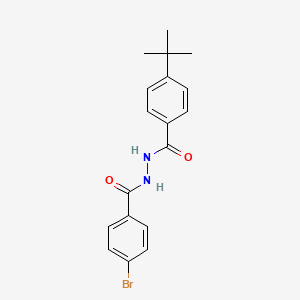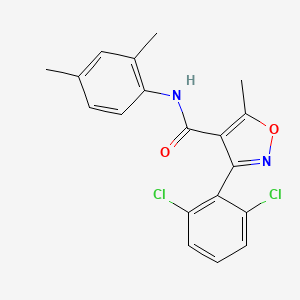
5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide, also known as TAT-1, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. TAT-1 is a cell-penetrating peptide that has been used to deliver various molecules, including proteins, nucleic acids, and drugs, into cells.
Wirkmechanismus
5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide is a cell-penetrating peptide that can enter cells through various mechanisms, including endocytosis and direct translocation. 5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide has been shown to interact with various cell surface receptors, including heparan sulfate proteoglycans and integrins, which facilitate its entry into cells. Once inside the cell, 5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide can interact with various intracellular proteins and organelles, including the nucleus and mitochondria.
Biochemical and Physiological Effects:
5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. 5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide in lab experiments is its ability to efficiently deliver various molecules into cells. 5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide is also relatively easy to synthesize and purify. However, one of the limitations of using 5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are various future directions for the use of 5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide in scientific research. One potential direction is the development of 5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative diseases. Another potential direction is the optimization of 5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide for the delivery of specific molecules into cells, such as CRISPR-Cas9 for gene editing. Additionally, the development of 5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide analogs with improved properties, such as increased cell specificity and decreased toxicity, is an area of active research.
Synthesemethoden
The synthesis of 5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The peptide is synthesized on a resin, and the Fmoc group is removed using piperidine. The carboxylic acid group of the C-terminal residue is activated with a coupling reagent, and the N-terminal amine of the next residue is added. This process is repeated until the desired sequence is obtained. 5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide is then cleaved from the resin and purified using HPLC.
Wissenschaftliche Forschungsanwendungen
5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide has been used in various scientific research applications, including drug delivery, gene therapy, and protein transduction. 5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide has been shown to efficiently deliver various molecules into cells, including proteins, peptides, nucleic acids, and drugs. 5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide has also been used to deliver therapeutic molecules, such as siRNA, into cells for the treatment of various diseases.
Eigenschaften
IUPAC Name |
5-oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)8-13(4,5)15-7-9(11(14)17)6-10(15)16/h9H,6-8H2,1-5H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKHPIABGRTGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N1CC(CC1=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5976988.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-oxo-1-indanecarboxamide](/img/structure/B5976995.png)


![2-(1-(2-ethoxybenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B5977022.png)
![2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B5977035.png)
![4-(2,5-dimethoxybenzoyl)-N-{[7-(2-pyrimidinyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}benzamide](/img/structure/B5977040.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5977046.png)
![2-(4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5977055.png)
![5-nitro-2-{4-[5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5977067.png)
![3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5977077.png)

